1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide
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Overview
Description
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The unique structure of this compound makes it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition–elimination mechanism, followed by cyclocondensation . For 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide, the specific synthetic route involves the reaction of 1-phenylpyrazole with a suitable sulfonamide precursor under controlled conditions .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidines, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for the rapid and efficient production of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use as a therapeutic agent.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrazolo[5,1-c][1,2,4]triazines: Another class of compounds with comparable properties and uses.
Uniqueness
1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide stands out due to its unique combination of a phenyl group and a methanesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIJAOZLUAYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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